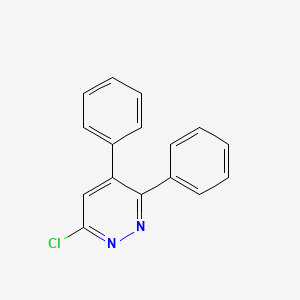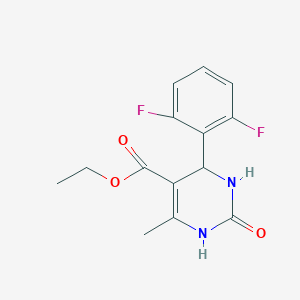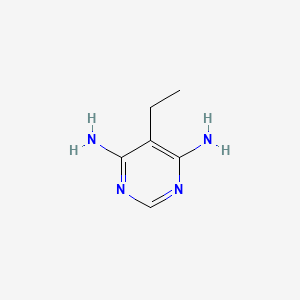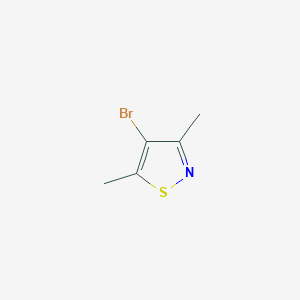![molecular formula C19H13N3O6 B12848450 N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide is an organic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a benzo[d]oxazole moiety, a hydroxy group, a methyl group, and a nitrofuran carboxamide group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: These groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using suitable reagents and catalysts.
Formation of the nitrofuran carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
相似化合物的比较
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide: This compound also contains a benzo[d]oxazole moiety but differs in the presence of a tert-butyl group instead of a hydroxy and methyl group.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide: Similar to the target compound but lacks the hydroxy and methyl groups.
属性
分子式 |
C19H13N3O6 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O6/c1-10-8-11(20-18(24)15-6-7-16(27-15)22(25)26)9-12(17(10)23)19-21-13-4-2-3-5-14(13)28-19/h2-9,23H,1H3,(H,20,24) |
InChI 键 |
RIAFRIDDKZMVRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)






![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
